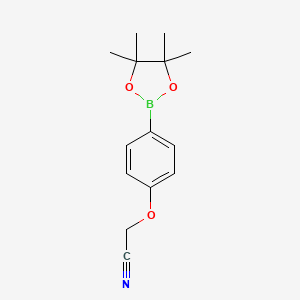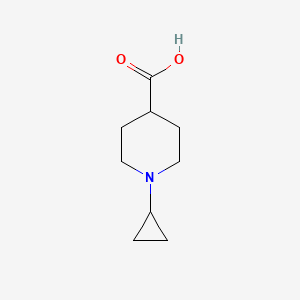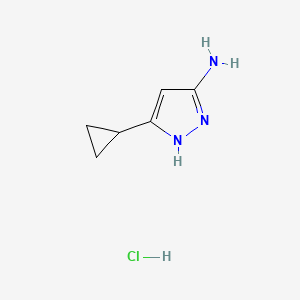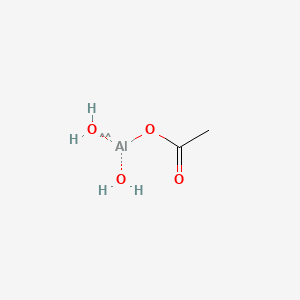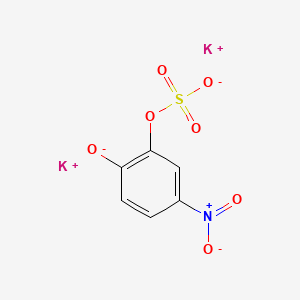
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
Vue d'ensemble
Description
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol Sulfate Dipotassium Salt, is a yellow to orange crystalline powder . It is used in organic synthesis .
Molecular Structure Analysis
The linear formula for Dipotassium 2-hydroxy-5-nitrophenyl sulfate is C6H3NO7SK2 . The molecular weight is 311.35 (anhydrous basis) .Physical And Chemical Properties Analysis
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is a yellow to orange crystalline powder . The compound has a molecular weight of 311.35 (anhydrous basis) .Applications De Recherche Scientifique
Application in Biochemistry
“Dipotassium 2-hydroxy-5-nitrophenyl sulfate”, also known as “4-Nitrocatechol sulfate dipotassium salt”, has been used in the field of biochemistry .
Summary of the Application
This compound has been used as a substrate in the analysis of mucopolysaccharidoses VI (MPS VI) . It has also been used to measure the activity of glycosaminoglycan (GAG)-degrading enzymes, specifically arylsulfatase B, and exoglycosidases .
Methods of Application or Experimental Procedures
While the specific experimental procedures were not detailed in the sources, the general method involves using the compound as a substrate in enzymatic reactions. The enzymes arylsulfatase B and exoglycosidases act on the substrate, and the resulting changes are measured to determine the activity of these enzymes .
Results or Outcomes
The outcomes of these experiments would typically include quantitative data on the activity of the enzymes being studied. This could include measures of the rate of reaction, the amount of product formed, or other relevant parameters .
“Dipotassium 2-hydroxy-5-nitrophenyl sulfate” is also known as “4-Nitrocatechol sulfate dipotassium salt” or “2-hydroxy-5-nitrophenyl hydrogen sulfate”. It is an aryl sulfate that is 4-nitrocatechol in which the hydroxy group that is meta to the nitro group has been converted into the corresponding hydrogen sulfate .
Application as a Chromogenic Substrate
Specific Scientific Field
This compound is used in the field of biochemistry .
Summary of the Application
It is used (commonly as its dipotassium salt) as a chromogenic substrate for sulphatase . A chromogenic substrate is a substrate that yields a colored product when acted upon by an enzyme. In this case, the enzyme is sulphatase.
Methods of Application or Experimental Procedures
The compound is used in a reaction with the enzyme sulphatase. The reaction results in a color change, which can be measured using various techniques such as spectrophotometry .
Results or Outcomes
The results of these experiments would typically include quantitative data on the activity of the sulphatase enzyme. This could include measures of the rate of reaction, the amount of product formed, or other relevant parameters .
Safety And Hazards
Propriétés
IUPAC Name |
dipotassium;(5-nitro-2-oxidophenyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWWBDCAYRJAJB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3K2NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10485-66-2 (Parent) | |
| Record name | Dipotassium 2-hydroxy-5-nitrophenyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
311.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium 2-hydroxy-5-nitrophenyl sulfate | |
CAS RN |
14528-64-4 | |
| Record name | Dipotassium 2-hydroxy-5-nitrophenyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5-nitro-2-oxidobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM 2-HYDROXY-5-NITROPHENYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDQ726PEYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








